molecular formula C15H19N3O4S2 B13504090 Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate

Cat. No.: B13504090
M. Wt: 369.5 g/mol
InChI Key: WQCGAIKKODGXRM-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a benzothiazole moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-amino-1,3-benzothiazole-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the azetidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 3-phenyl-L-alaninate hydrochloride

Uniqueness

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the benzothiazole moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H19N3O4S2/c1-15(2,3)22-14(19)18-7-10(8-18)24(20,21)9-4-5-11-12(6-9)23-13(16)17-11/h4-6,10H,7-8H2,1-3H3,(H2,16,17)

InChI Key

WQCGAIKKODGXRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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